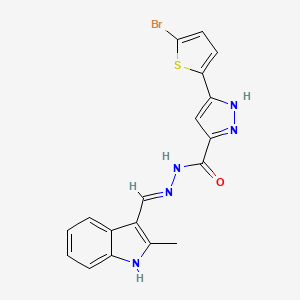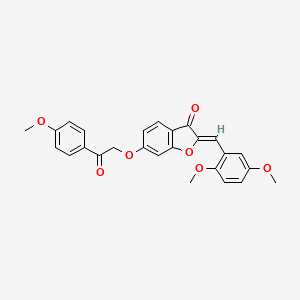![molecular formula C7H18Cl2N2 B2899166 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2344685-11-4](/img/structure/B2899166.png)
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of cyclobutanamine, featuring a dimethylamino group attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-60°C.
Solvent: Common solvents like methanol or ethanol.
Catalyst: A reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
化学反応の分析
Types of Reactions
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanamine derivatives.
Substitution: Various substituted cyclobutanamines.
科学的研究の応用
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function through competitive inhibition or allosteric modulation.
類似化合物との比較
Similar Compounds
- 3-Dimethylamino-1-propanol
- N,N-Dimethyl-1,3-propanediamine
- 3-Diethylamino-1-propylamine
Uniqueness
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.
特性
IUPAC Name |
3-[(dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGZVWBNYYNQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-67-0 |
Source


|
| Record name | rac-(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2899084.png)
![N-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2899086.png)
![4-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2899087.png)
![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)
![2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2899089.png)
![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)
![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)
![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)
![3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2899096.png)

![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2899100.png)

![2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2899103.png)
![3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2899104.png)
